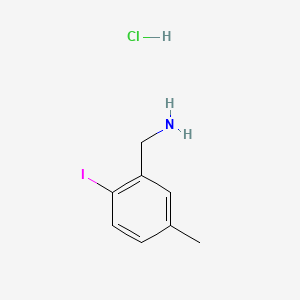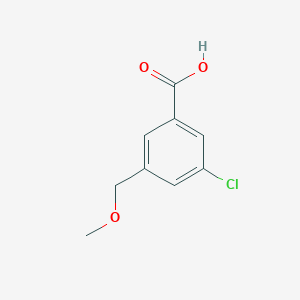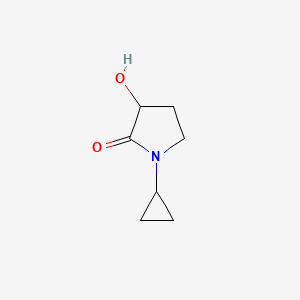![molecular formula C19H16N2O2 B13459904 2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one](/img/structure/B13459904.png)
2-((2-Hydroxyethyl)(methyl)amino)-7H-dibenzo[de,h]quinolin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one is a complex organic compound with a unique tetracyclic structure This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one involves multiple steps, typically starting with the preparation of the core tetracyclic structure. This is followed by the introduction of the hydroxyethyl and methylamino groups. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and conditions are typically documented in specialized chemical literature and patents.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, may be employed to achieve the desired product quality.
化学反应分析
Types of Reactions
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify its functional groups, potentially altering its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or acids, while substitution reactions can introduce new functional groups, potentially leading to derivatives with different properties.
科学研究应用
15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and molecular interactions.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
作用机制
The mechanism of action of 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The tetracyclic structure may also play a role in stabilizing these interactions, enhancing the compound’s efficacy.
相似化合物的比较
Similar Compounds
- 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one : Similar in structure but with different substituents.
- 16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one : Lacks the hydroxyethyl and methylamino groups.
Uniqueness
The presence of the hydroxyethyl and methylamino groups in 15-[(2-hydroxyethyl)(methyl)amino]-16-azatetracyclo[7.7.1.0{2,7}.0{13,17}]heptadeca-1(16),2(7),3,5,9,11,13(17),14-octaen-8-one distinguishes it from other similar compounds. These functional groups enhance its reactivity and potential for interaction with biological molecules, making it a valuable compound for research and industrial applications.
属性
分子式 |
C19H16N2O2 |
|---|---|
分子量 |
304.3 g/mol |
IUPAC 名称 |
15-[2-hydroxyethyl(methyl)amino]-16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13,15-octaen-8-one |
InChI |
InChI=1S/C19H16N2O2/c1-21(9-10-22)16-11-12-5-4-8-15-17(12)18(20-16)13-6-2-3-7-14(13)19(15)23/h2-8,11,22H,9-10H2,1H3 |
InChI 键 |
WAXJBWPYRVIWMO-UHFFFAOYSA-N |
规范 SMILES |
CN(CCO)C1=NC2=C3C(=C1)C=CC=C3C(=O)C4=CC=CC=C42 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)



![4-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}amino)-2-(trifluoromethyl)benzonitrile](/img/structure/B13459829.png)

![Ethyl 3-amino-8-bromo-6-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13459854.png)

![{7-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazol-7-yl}methanol](/img/structure/B13459874.png)





